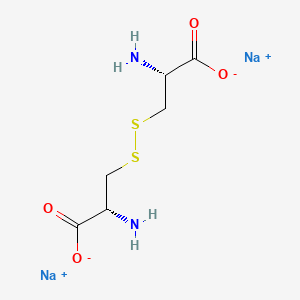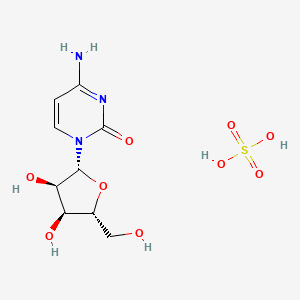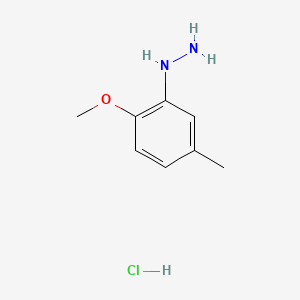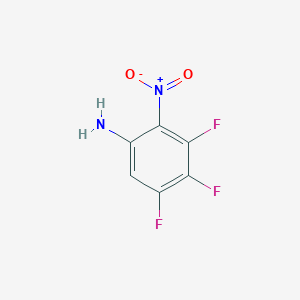
3,4,5-Trifluoro-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trifluoro-2-nitroaniline is a chemical compound with the molecular formula C6H3F3N2O2 . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .
Synthesis Analysis
3,4,5-Trifluoroaniline can be prepared from pentafluoroacetanilide, via catalytic hydrodefluorination . The synthesis of nitroanilines can also involve direct nucleophilic substitution, nitroarene reduction, and reactions with Grignard reagents .Molecular Structure Analysis
The molecular structure of 3,4,5-Trifluoro-2-nitroaniline consists of a benzene ring with three fluorine atoms and a nitro group attached to it . The exact structure can be viewed using computational chemistry software .Chemical Reactions Analysis
3,4,5-Trifluoroaniline can undergo various chemical reactions. For instance, it can be used to synthesize (E)-1-(2-nitrophenyl)-2-(3,4,5-trifluorophenyl)diazene . Nitroanilines can also undergo diazotization and coupling with other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of nitro compounds, such as 3,4,5-Trifluoro-2-nitroaniline, can vary. They often have high dipole moments and lower volatility compared to similar compounds. Their water solubility is typically low .Wissenschaftliche Forschungsanwendungen
Mass Spectrometry Applications
3,4,5-Trifluoro-2-nitroaniline and its isomers, such as tetra- and trifluoronitroanilines, have been studied for their mass spectrometric properties. These compounds show signals only in the negative-ion mode of electrospray ionization mass spectrometry. The 'in-source' fragmentation, induced by cone voltage increase, enables differentiation of isomers, which is crucial for analytical chemistry and biochemistry research (Gierczyk, Grajewski, & Zalas, 2006).
Oxidation and Chemical Transformations
Research on 3,4,5-Trifluoro-2-nitroaniline has also delved into its oxidation properties. The oxidation of this compound and similar ones can result in various products, such as diazo-oxides and trifluorohydroquinone, which are significant in chemical synthesis and reactions (Hudlicky & Bell, 1974).
Molecular Structure Analysis
The compound's molecular structure, including hydrogen bonding and other structural properties, has been analyzed. For instance, studies on isomeric forms like 2-trifluoromethyl-4-nitroaniline have explored their hydrogen bonding and molecular arrangements, providing insights into their chemical behavior and potential applications in materials science (Glidewell, Low, McWilliam, Skakle, & Wardell, 2002).
Non-Linear Optical Properties
3,4,5-Trifluoro-2-nitroaniline derivatives have shown potential in the field of non-linear optics. Compounds like N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide demonstrate high molecular non-linearity, which is essential for developing materials with non-linear optical properties (Yanes, Torres, López-Rodríguez, Núñez, & Brito, 1997).
Vibrational and Electronic Properties
Investigations into the vibrational and electronic properties of 3,4,5-Trifluoro-2-nitroaniline have been conducted using both experimental and computational methods. These studies are crucial for understanding the compound's interactions at the molecular level and its potential applications in various scientific domains (Yildirim, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4,5-trifluoro-2-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-2-1-3(10)6(11(12)13)5(9)4(2)8/h1H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHUGULFZXJYAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluoro-2-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)


![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)

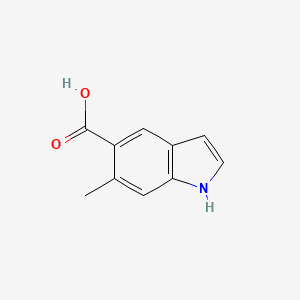
![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)

